![molecular formula C15H15FN4O2 B3968336 4,4'-[(4-fluorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968336.png)
4,4'-[(4-fluorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4'-[(4-fluorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMMP, and it is a member of the pyrazolone family of compounds.
Scientific Research Applications
Corrosion Inhibition
The compound has been investigated for its potential in corrosion inhibition, particularly for steel in petroleum industry environments. A study explored the green synthesis of related pyrazol derivatives and their application in mitigating corrosion of N80 steel in acidic environments. The results indicated significant corrosion inhibition efficiency (Singh et al., 2020).
Antibacterial Properties
4,4'-[(4-fluorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) and its derivatives have shown promise in the field of antibacterial research. A study demonstrated the antibacterial activity of these compounds against various bacterial strains, with compounds containing the trifluromethyl group exhibiting excellent activity (Bhavanarushi et al., 2013).
Environmental Applications
In environmental science, this compound has been used in the extraction of trace metals from water samples. A study reported the use of the compound as a sorbent for the extraction of lead and cadmium from water, demonstrating its potential in environmental monitoring and remediation processes (Nekouei et al., 2016).
Synthesis and Chemical Reactivity
The compound serves as an important intermediate in synthesizing various heterocyclic systems. Its method of preparation and chemical reactivity have been extensively reviewed, highlighting its significance in the development of novel synthetic methods and compounds (Gouda, 2016).
Antiviral Activity
Research has also explored the antiviral potential of this compound and its derivatives. A study focused on synthesizing these compounds and evaluating their in vitro antiviral activity against specific viruses, finding some derivatives to be more potent than standard drugs (Sujatha et al., 2009).
properties
IUPAC Name |
4-[(4-fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-7-11(14(21)19-17-7)13(9-3-5-10(16)6-4-9)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHWJIVUTWCXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)F)C3=C(NNC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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